2,3-dimethoxypropanoic Acid

Vue d'ensemble

Description

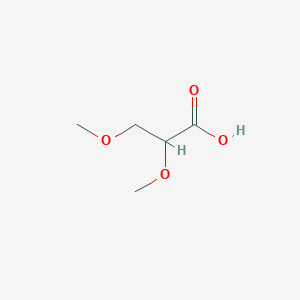

2,3-Dimethoxypropanoic acid is an organic compound with the molecular formula C₅H₁₀O₄. It is a carboxylic acid with two methoxy groups attached to the second and third carbon atoms of the propanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dimethoxypropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dimethoxypropanol with an oxidizing agent to form the corresponding carboxylic acid. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic oxidation of 2,3-dimethoxypropanol using metal catalysts. This method allows for efficient and scalable production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dimethoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) for converting methoxy groups to halides.

Major Products Formed

Oxidation: Formation of higher oxidation state products such as carboxylates.

Reduction: Formation of 2,3-dimethoxypropanol.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Anticancer Research

Recent studies have highlighted the potential of 2,3-dimethoxypropanoic acid as a precursor for developing novel anticancer agents. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. For instance, modifications to the structure can enhance its efficacy as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy .

Neuroprotective Effects

Another promising area of research involves the neuroprotective properties of this compound. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its ability to undergo various chemical reactions, including esterification and amide formation, allows chemists to create complex molecules efficiently. For example:

- Ester Formation : The compound can be transformed into esters that are useful in flavoring and fragrance industries.

- Amide Synthesis : It can react with amines to form amides, which are vital in pharmaceutical development.

Herbicide Development

The structural characteristics of this compound lend themselves to modifications that may enhance herbicidal activity. Research is ongoing to explore its potential as a herbicide or as part of herbicide formulations aimed at controlling weed growth effectively while minimizing environmental impact .

Case Study 1: Antiproliferative Activity

A study conducted on a series of modified this compound derivatives demonstrated varying levels of cytotoxicity against cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotection

In vitro experiments assessing the neuroprotective effects of this compound derivatives showed that specific modifications could enhance their ability to prevent neuronal cell death under oxidative stress conditions. This opens avenues for developing new treatments for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 2,3-dimethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cellular receptors and enzymes, modulating their activity and influencing biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-Dimethoxypropanoic acid: Similar structure but with methoxy groups on the same carbon atom.

2,3-Dihydroxypropanoic acid: Hydroxy groups instead of methoxy groups.

2,3-Dimethoxybenzoic acid: Aromatic ring with methoxy groups.

Uniqueness

2,3-Dimethoxypropanoic acid is unique due to its specific arrangement of methoxy groups on the propanoic acid chain, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .

Activité Biologique

2,3-Dimethoxypropanoic acid (DMPA) is a compound that has garnered attention in recent years for its potential biological activity. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis of this compound

DMPA can be synthesized through various methods involving the reaction of methanol with propanoic acid derivatives. The general synthetic route involves:

- Formation of the Propanoic Acid Backbone : Starting with propanoic acid, methoxy groups are introduced at the 2 and 3 positions using methylating agents.

- Purification : The resulting product is purified through recrystallization or chromatography to obtain high-purity DMPA.

Antitumor Activity

Research indicates that DMPA exhibits significant antitumor properties. A study evaluated the cytotoxic effects of DMPA derivatives on various cancer cell lines, including colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells. The results showed:

- IC50 Values : The IC50 values for DMPA derivatives ranged from 0.154 to 1.037 mM, indicating potent cytotoxicity against cancer cells while sparing normal cells (HEK-293) .

- Mechanism of Action : The compounds were found to induce nuclear disintegration and apoptosis in treated cancer cells, as evidenced by confocal microscopy showing loss of nuclear staining .

Anti-inflammatory Properties

DMPA also demonstrates anti-inflammatory activity. Studies have shown that it can modulate various inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase pathways. This modulation can lead to reduced production of pro-inflammatory cytokines and mediators.

The biological activity of DMPA is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : DMPA may inhibit key enzymes involved in tumor progression and inflammation, such as cyclin-dependent kinases (CDKs), which regulate cell cycle progression .

- Signal Transduction Pathways : It is suggested that DMPA derivatives interact with heat shock proteins (HSP90 and TRAP1), influencing cell survival pathways .

Case Studies

Several case studies highlight the effectiveness of DMPA in various biological assays:

-

Case Study on Cancer Cell Lines :

- Objective : To assess the cytotoxicity of DMPA on HCT-116 and PC3 cells.

- Methodology : Cells were treated with varying concentrations of DMPA derivatives.

- Findings : Significant apoptosis was observed in treated cells compared to controls, with IC50 values confirming its potency as an anticancer agent.

-

Anti-inflammatory Activity Assessment :

- Objective : To evaluate the anti-inflammatory effects of DMPA.

- Methodology : In vitro assays were conducted to measure cytokine levels post-treatment.

- Findings : Treatment resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential use in inflammatory conditions.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2,3-dimethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-8-3-4(9-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAUAKVFUIMSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458970 | |

| Record name | Propanoic acid, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154444-99-2 | |

| Record name | Propanoic acid, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.